molecular formula C15H13N3O2 B11851597 Benzamide, N-(1,2,3,4-tetrahydro-3-oxo-2-quinoxalinyl)- CAS No. 60422-85-7

Benzamide, N-(1,2,3,4-tetrahydro-3-oxo-2-quinoxalinyl)-

Cat. No.: B11851597
CAS No.: 60422-85-7
M. Wt: 267.28 g/mol
InChI Key: GCNZYRLTWVEUMI-UHFFFAOYSA-N
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Description

N-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)benzamide is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)benzamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction forms the quinoxaline core, which is then further modified to introduce the benzamide group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce tetrahydroquinoxalines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of bioactive compounds with potential therapeutic effects.

    Medicine: Research has shown its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)benzamide involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit tubulin polymerization, arresting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, known for its broad-spectrum biological activities.

    Olaquindox: An antibiotic used in veterinary medicine.

    Echinomycin: An anticancer agent.

    Atinoleutin: An antimicrobial agent.

Uniqueness

N-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)benzamide stands out due to its unique combination of the quinoxaline core and the benzamide group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

CAS No.

60422-85-7

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

N-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)benzamide

InChI

InChI=1S/C15H13N3O2/c19-14(10-6-2-1-3-7-10)18-13-15(20)17-12-9-5-4-8-11(12)16-13/h1-9,13,16H,(H,17,20)(H,18,19)

InChI Key

GCNZYRLTWVEUMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2C(=O)NC3=CC=CC=C3N2

Origin of Product

United States

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